molecular formula C47H61N5O9S B607007 Dde Biotin-PEG4-DBCO CAS No. 1807512-43-1

Dde Biotin-PEG4-DBCO

Cat. No. B607007
M. Wt: 872.09
InChI Key: PXKNJQBMPOUJER-WALFPXMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dde Biotin-PEG4-DBCO is a PEG-based PROTAC linker . It is a cleavable reagent for introducing a biotin moiety to azide-containing biomolecules using copper-free Click Chemistry . The hydrophilic spacer arm improves the solubility of the labeled molecules in aqueous media . The Dde protecting group allows efficient release of captured biotinylated molecules from streptavidin under mild conditions with hydrazine .


Synthesis Analysis

Dde Biotin-PEG4-DBCO is useful for introducing a biotin moiety to alkyne-containing biomolecules using Click Chemistry . The hydrophilic spacer arm improves the solubility of the labeled molecules in aqueous media .


Molecular Structure Analysis

The molecular weight of Dde Biotin-PEG4-DBCO is 872.08 g/mol . The molecular formula is C47H61N5O9S . It contains a total of 128 bonds, including 67 non-H bonds, 19 multiple bonds, 24 rotatable bonds, 6 double bonds, 1 triple bond, and 12 aromatic bonds .


Chemical Reactions Analysis

Dde Biotin-PEG4-DBCO is a click chemistry reagent. It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

The exact mass of Dde Biotin-PEG4-DBCO is 871.42 . The elemental analysis shows that it contains C (64.73%), H (7.05%), N (8.03%), O (16.51%), and S (3.68%) .

Scientific Research Applications

1. Radiopharmaceutical Development

Dde Biotin-PEG4-DBCO has been utilized in the development of new chelators for copper-based radiopharmaceuticals. The chelator DBCO-PEG4-CB-TE1K1P, related to Dde Biotin-PEG4-DBCO, was synthesized for protein conjugation and demonstrated high efficacy in radiolabelling and serum stability, which is crucial for medical imaging and targeted radiotherapy (Zeng et al., 2014).

2. Enzyme Immobilization for Biosensors

This compound has been applied in the creation of biosensors. For instance, a study used DBCO-PEG-modified poly(ethyleneglycol) for the polymerization of streptavidin-based hydrogels, which were successful in immobilizing enzymes for glucose detection. This application demonstrates its potential in developing sensitive and stable biosensors (Matsumoto et al., 2018).

3. Protein Enrichment and Capture

In protein research, trifunctional biotin reagents with Dde linkers, like Dde Biotin-PEG4-DBCO, have shown efficiency in protein capture and release. The Dde linker enables mild conditions for releasing protein targets, which is significant for proteomics and molecular biology studies (Yang & Verhelst, 2013).

4. Drug Delivery Systems

This compound has been explored in the context of drug delivery systems. For instance, surface-functionalized nanoparticles using components like biotin and PEG have been studied for their potential in targeted anticancer therapy, showcasing the versatility of Dde Biotin-PEG4-DBCO in creating effective drug delivery vehicles (Lázaro et al., 2018).

5. Diagnostic Applications

The compound has been used to create biotin-PEG-linked gold nanoparticle probes for the simultaneous detection of nucleic acids and proteins, demonstrating its utility in developing advanced diagnostic tools (Scott et al., 2017).

6. Tissue Engineering

In tissue engineering, HA-PEG4-DBCO, closely related to Dde Biotin-PEG4-DBCO, was synthesized for creating in situ cross-linkable hyaluronic acid hydrogels. These hydrogels supported cell survival and cartilage regeneration, suggesting potential applications in regenerative medicine (Han et al., 2018).

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]imino-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H61N5O9S/c1-47(2)29-39(53)44(40(54)30-47)36(48-19-17-43(56)52-31-35-11-4-3-9-33(35)15-16-34-10-5-6-12-38(34)52)18-21-58-23-25-60-27-28-61-26-24-59-22-20-49-42(55)14-8-7-13-41-45-37(32-62-41)50-46(57)51-45/h3-6,9-12,37,41,45,53H,7-8,13-14,17-32H2,1-2H3,(H,49,55)(H2,50,51,57)/t37-,41-,45-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDLFOMKROBSCE-WALFPXMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(=NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CCOCCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=C(C(=O)C1)C(=NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H61N5O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

872.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dde Biotin-PEG4-DBCO

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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